molecular formula C15H15IN2O3S B2691056 Ethyl 2-(2-iodobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate CAS No. 476628-31-6

Ethyl 2-(2-iodobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

Cat. No. B2691056
CAS RN: 476628-31-6
M. Wt: 430.26
InChI Key: JSDOPJLBZPLDQJ-ICFOKQHNSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of 2-aminothiazoles as a starting material . These are significant organic medicinal compounds used for the synthesis of a diverse range of heterocyclic analogues . The synthesized compounds are usually characterized by FTIR and NMR .


Molecular Structure Analysis

The molecular structure of this compound includes an iodobenzoyl group attached to a thiazole ring, which is further substituted with an ethyl carboxylate group. The presence of these functional groups can influence the compound’s reactivity and properties.

Scientific Research Applications

Photolysis Studies

Ethyl 2-(2-iodobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate and its derivatives have been studied in the context of photolysis. For instance, the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate has been examined under different conditions, revealing insights into the photolytic pathways and product formation, which includes reversible photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).

Synthesis and Isomerization Studies

This compound has also been involved in synthetic studies, such as those on bacitracin. The synthesis and isomerization of amino acid components of thiazoline peptides have been explored, demonstrating the racemization of amino acid residues during the formation of the thiazoline ring (Hirotsu, Shiba, & Kaneko, 1970).

Molecular Modeling and Drug Design

In the field of drug design, derivatives of this compound have been used in the development of potent and orally active fibrinogen receptor antagonists. The molecular modeling studies of these derivatives provide valuable information on their conformational states and therapeutic potential (Hayashi et al., 1998).

Coordination Chemistry

In coordination chemistry, the synthesis and characterization of bulky 1-(1-arylimino-2,2-dimethylpropyl)-3-(aryl)imidazolium salt derived from similar compounds have been documented. This research contributes to our understanding of metal halide complexes and their potential as ethylene polymerization catalysts (Larocque, Badaj, Dastgir, & Lavoie, 2011).

Synthetic Transformations

The transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thioazole-5-carboxylate into various substituted compounds demonstrate the versatility of this class of compounds in organic synthesis. These transformations are crucial for the development of new pharmaceuticals and materials (Albreht, Uršič, Svete, & Stanovnik, 2009).

Development of Trifluoromethyl Heterocycles

The utility of related compounds in the synthesis of diverse trifluoromethyl heterocycles has been explored. This research has significant implications for the development of novel materials and pharmaceuticals (Honey, Pasceri, Lewis, & Moody, 2012).

Crystallographic Studies

Crystallographic studies of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate provide valuable insights into molecular structures and interactions, which are critical for the design of new compounds with specific properties (Lynch & Mcclenaghan, 2004).

Future Directions

The future directions for research on this compound could involve further exploration of its therapeutic potential, given the promising roles of similar compounds as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

ethyl 2-(2-iodobenzoyl)imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IN2O3S/c1-4-21-14(20)12-9(2)18(3)15(22-12)17-13(19)10-7-5-6-8-11(10)16/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSDOPJLBZPLDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=CC=C2I)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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